GNE-6776

Descripción general

Descripción

GNE-6776 es un inhibidor de molécula pequeña que se dirige específicamente a la proteasa de procesamiento específico de ubiquitina 7 (USP7). USP7 es una enzima desubiquitinante que juega un papel crucial en la regulación de la degradación, localización y actividad de las proteínas al eliminar la ubiquitina de las proteínas sustrato. La sobreexpresión de USP7 se ha relacionado con varios cánceres, lo que la convierte en un objetivo significativo para la terapia contra el cáncer .

Métodos De Preparación

La síntesis de GNE-6776 implica la detección basada en resonancia magnética nuclear y el diseño basado en la estructura. El compuesto se desarrolla a través de una serie de reacciones químicas que optimizan su actividad inhibitoria contra USP7. La ruta sintética incluye la formación del grupo aminopiridina, que es crucial para la afinidad de unión del compuesto a USP7 . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen procesos de síntesis y purificación a gran escala para garantizar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

GNE-6776 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con USP7. El compuesto forma enlaces de hidrógeno con aminoácidos específicos en el dominio catalítico de USP7, como His403 y Asp349 . Estas interacciones son esenciales para la actividad inhibitoria del compuesto. Los principales productos formados a partir de estas reacciones incluyen las formas estabilizadas de las proteínas que de otro modo serían degradadas por el sistema ubiquitina-proteasoma.

Aplicaciones Científicas De Investigación

Research Findings

- Tumor Cell Death Induction : Studies have shown that GNE-6776 induces cell death in hematopoietic and solid tumor cell lines. It enhances the cytotoxic effects when used in combination with other chemotherapeutic agents, including PIM kinase inhibitors .

- Selectivity and Potency : this compound has demonstrated high selectivity against other deubiquitinases, maintaining efficacy even at higher concentrations (up to 100 µM) without significant off-target effects. This selectivity is vital for minimizing side effects during treatment .

- Impact on Chemoresistance : In triple-negative breast cancer models, this compound has been identified as a potential therapeutic agent to overcome chemoresistance. It alters the expression of key proteins associated with drug resistance pathways, suggesting its role as a sensitizer to conventional therapies .

- Effects on Protein Stability : The compound stabilizes p53 levels in wild-type cells while promoting MDM2 ubiquitination, thereby enhancing p53-mediated signaling pathways that are often disrupted in cancer cells .

Study 1: Efficacy in Hematologic Malignancies

A study investigating the effects of this compound on various hematologic malignancies revealed significant reductions in cell viability across multiple cell lines. The study utilized a three-day viability assay across 441 cell lines from 15 tumor types, demonstrating that this compound effectively decreased viability in sensitive cell lines while sparing normal cells .

Study 2: Combination Therapy with PIM Inhibitors

In combination studies with PIM inhibitors, this compound showed enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated cells compared to controls. This suggests that this compound not only acts independently but also synergistically enhances the effects of existing therapies .

Data Tables

| Study | Cancer Type | Effect of this compound | Combination Therapy | Key Findings |

|---|---|---|---|---|

| Study 1 | Hematologic | Reduced cell viability | None | Significant decrease in viability across multiple lines |

| Study 2 | Triple-Negative Breast Cancer | Induced apoptosis | PIM inhibitors | Enhanced apoptosis markers observed |

Mecanismo De Acción

GNE-6776 ejerce sus efectos inhibiendo selectivamente USP7. El compuesto se une al dominio catalítico de USP7, impidiéndole eliminar la ubiquitina de las proteínas sustrato . Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, que luego se dirigen a la degradación por el proteasoma. Los objetivos moleculares y las vías involucradas incluyen la vía p53-MDM2, donde USP7 regula la estabilidad de la proteína supresora tumoral p53 . Al inhibir USP7, this compound promueve la degradación de MDM2, lo que lleva a niveles aumentados de p53 y una mayor supresión tumoral.

Comparación Con Compuestos Similares

GNE-6776 es similar a otros inhibidores de USP7, como GNE-6640, FT671 y FT827 . Estos compuestos comparten un mecanismo de acción común, dirigiéndose al dominio catalítico de USP7 e impidiendo la eliminación de la ubiquitina de las proteínas sustrato. this compound es único en su afinidad de unión y selectividad para USP7, lo que lo convierte en un inhibidor potente con un potencial terapéutico significativo . La optimización estructural de this compound ha dado como resultado un compuesto con una eficacia mejorada y efectos fuera del objetivo reducidos en comparación con otros inhibidores de USP7 .

Actividad Biológica

GNE-6776 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes, including protein stability, cell cycle regulation, and apoptosis. The inhibition of USP7 has garnered significant interest in cancer research due to its potential therapeutic implications. This article details the biological activity of this compound, including its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound inhibits USP7 by binding non-covalently to the enzyme, disrupting its ability to interact with ubiquitin. This inhibition leads to the stabilization of p53, a critical tumor suppressor protein that regulates cell cycle and apoptosis. The compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines by promoting apoptosis through the accumulation of p53 and other substrates regulated by USP7.

Key Findings on Mechanism:

- Inhibition of Deubiquitination : this compound interferes with the binding of ubiquitin to USP7, leading to decreased deubiquitination activity and subsequent stabilization of p53 and other proteins involved in tumor suppression .

- Impact on Ubiquitin Chains : Structural studies indicate that this compound preferentially affects Lys48-linked ubiquitin chains, which are critical for targeting proteins for degradation .

Biological Activity in Cancer Models

This compound has been evaluated in several cancer models, demonstrating its potential as a therapeutic agent.

Case Studies and Experimental Data

-

Burkitt's Lymphoma :

- Study Overview : Inhibition of USP7 using this compound did not significantly alter p53 mRNA or protein levels but showed promising results in inducing apoptosis in EBNA1-transfected Burkitt's lymphoma cells.

- Cell Viability Assays : At a concentration of 15 µM, this compound was found non-toxic and did not induce necrosis, confirming its safety profile .

-

Triple-Negative Breast Cancer (TNBC) :

- Experimental Setup : MDA-MB-231 cells were treated with various concentrations of this compound alongside chemotherapeutic agents like doxorubicin and paclitaxel.

- Results : The study revealed that this compound enhanced the apoptotic effects of these drugs, suggesting its role in overcoming chemoresistance by stabilizing p53 and promoting cell death .

- Colorectal Carcinoma :

Tables Summarizing Key Data

Propiedades

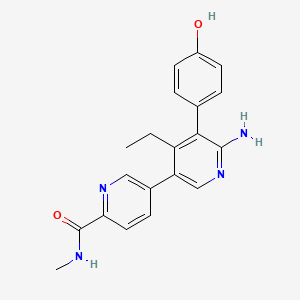

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.